molecular formula C₃₄H₃₆MgN₆O₆S₂ B145608 Esomeprazole magnesium CAS No. 95382-33-5

Esomeprazole magnesium

Katalognummer B145608
CAS-Nummer: 95382-33-5
Molekulargewicht: 713.1 g/mol
InChI-Schlüssel: KWORUUGOSLYAGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Esomeprazole magnesium is the magnesium salt of esomeprazole, which is the S-isomer of omeprazole. It exhibits gastric proton pump inhibitor activity by being protonated in the acidic environment of parietal cells and converting into the active achiral sulphenamide. This active form then forms covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), inhibiting its activity and thus the secretion of H+ ions into the gastric lumen, which is the final step in gastric acid production .

Synthesis Analysis

The molecular structure of esomeprazole magnesium in the solid state has been reported, with a simplified crystallization pathway. The crystallization process involved the use of 1-butanol and water as an anti-solvent, resulting in esomeprazole magnesium tetrahydrate with two 1-butanol molecules. The structure was determined using single crystal X-ray diffraction, revealing the bonding relationships between esomeprazole heteroatoms and magnesium .

Molecular Structure Analysis

The molecular structure of esomeprazole magnesium derivative was determined using single crystal X-ray diffraction, which showed that it crystallized in the P63 space group within a hexagonal unit cell. The bonding relationships between esomeprazole heteroatoms and magnesium were revealed through this technique .

Chemical Reactions Analysis

Esomeprazole magnesium reacts with the proton pump in parietal cells to inhibit gastric acid production. It has also been shown to form a yellow product when reacted with 5-sulfosalicylic acid and a -bromo derivative when reacted with N-bromosuccinimide, both of which can be used for spectrophotometric determination .

Physical and Chemical Properties Analysis

The physical and chemical properties of esomeprazole magnesium have been extensively characterized. Techniques such as powder X-ray diffraction (PXRD), 1H-nuclear magnetic resonance (NMR), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), infrared spectroscopy (IR), and dynamic vapor sorption (DVS) have been used to characterize the sample after drying. The solvent content in the dried sample was found to consist of two water molecules and 0.3 butanol molecules per esomeprazole magnesium molecule, indicating a true solvate in terms of water content . Additionally, the solubility of esomeprazole magnesium was found to be pH-dependent and most soluble in methanol .

Relevant Case Studies

Esomeprazole magnesium has been studied for its potential as a repurposed treatment against preeclampsia, a serious obstetric condition. It was found to reduce secretion of sFLT-1 from primary cytotrophoblast and human umbilical vein endothelial cells, mitigate expression of endothelial dysfunction markers, and induce vasodilation of human omental arteries . In pediatric patients with symptoms of gastroesophageal reflux disease (GERD), the pharmacokinetic properties of esomeprazole magnesium were found to be dose and age-dependent, with younger children having a more rapid metabolism per kilogram of body weight .

Wissenschaftliche Forschungsanwendungen

1. Dual-release Esomeprazole Magnesium Pulsed Capsules

  • Summary of Application : This study aims to develop dual-release esomeprazole magnesium (EMZ-Mg) pulsed capsules for more effective inhibition of gastric acid secretion .
  • Methods of Application : Microcrystalline cellulose core pellets were loaded with drug-loading layer, isolating layer, and enteric-coating layer in sequence. Eudragit L30D-55 and Eudragit L100:S100 (1:3) were used as enteric materials for two kinds of enteric-coated pellets which were filled into 0# capsules in a ratio of 1:3 .
  • Results or Outcomes : The capsules showed good acid tolerance and dual-release characteristic in vitro. Preliminary stability studies indicated that the capsules should be stored in a cool and dry place away from light. Compared with the reference preparation (Nexium), prolonged mean residence time, higher AUC 0-24 h, and AUC 0-∞ were obtained from EMZ-Mg pulsed capsules with Tmax 2 h and 6 h, respectively .

2. Esomeprazole Magnesium-Loaded Dual-Release Mini-Tablet Polycap

  • Summary of Application : The aim was to develop a novel esomeprazole magnesium-loaded dual-release mini-tablet polycap (DR polycap) with a prolonged onset time and improved bioavailability to prevent nocturnal acid breakthrough (NAB) .
  • Methods of Application : The formulation of the EPM mini-tablet core resulted in rapid drug release. The core was coated with an inner coating and an Eudragit ® L30D-55 aqueous dispersion coating to prepare the first-release mini-tablet. In addition, the core was coated with an inner coating and an aqueous dispersion of Eudragit ® S100 and Eudragit ® L100 coating to prepare the second-release mini-tablet .
  • Results or Outcomes : The AUC 0–24h of the DR polycap was similar to that of a comparable commercial product (Nexium ® ); C max was lower by approximately 50%, and T max was extended by approximately 1.7-fold .

3. Impurity Profiling of Esomeprazole

  • Summary of Application : This research developed a complex, sensitive, and precise high-performance liquid chromatographic method for the profiling of impurities of esomeprazole in low-dose aspirin and esomeprazole capsules .
  • Methods of Application : The method was used for the determination of impurities in pharmaceutical products .
  • Results or Outcomes : The method was successfully developed and validated, providing a reliable tool for the quality control of esomeprazole in pharmaceutical products .

4. Development of Oral Nanosuspension

  • Summary of Application : The aim of this research was to develop, optimize, and characterize an oral nanosuspension using esomeprazole magnesium trihydrate as a drug candidate .
  • Methods of Application : The drug nanosuspensions were prepared using both top-down and bottom-up approaches as the combinational approach .
  • Results or Outcomes : The study successfully developed a novel oral nanosuspension of esomeprazole, which could potentially improve its bioavailability and therapeutic efficacy .

5. Qualitative Analysis of Esomeprazole Magnesium

  • Summary of Application : This study was intended to qualitatively analyze and drive meaningful statistics for Esomeprazole magnesium to establish its inherent properties qualitatively & quantitatively .

Safety And Hazards

Esomeprazole magnesium should be handled with care to avoid dust formation and contact with skin and eyes . It has been reported that esomeprazole can cause kidney problems and diarrhea may be a sign of a new infection . Long term use of esomeprazole magnesium has been associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients such as iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .

Eigenschaften

IUPAC Name

magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWORUUGOSLYAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36MgN6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Esomeprazole magnesium

CAS RN

161973-10-0, 95382-33-5
Record name Esomeprazole magnesium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161973-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omeprazole magnesium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095382335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (T-4)-bis[6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-.kappa.O]-1H-benzimidazolato-.kappa.N3]-magnesium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMEPRAZOLE MAGNESIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/426QFE7XLK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esomeprazole magnesium
Reactant of Route 2
Esomeprazole magnesium
Reactant of Route 3
Reactant of Route 3
Esomeprazole magnesium
Reactant of Route 4
Reactant of Route 4
Esomeprazole magnesium
Reactant of Route 5
Reactant of Route 5
Esomeprazole magnesium
Reactant of Route 6
Reactant of Route 6
Esomeprazole magnesium

Citations

For This Compound
2,200
Citations
C Datto, R Hellmund, MK Siddiqui - Open access rheumatology …, 2013 - Taylor & Francis
… approved naproxen/esomeprazole magnesium tablets for the … Naproxen/esomeprazole magnesium tablets have been … to compare naproxen/esomeprazole magnesium tablets with a …
Number of citations: 14 www.tandfonline.com
TR Koch, A Petro, M Darrabie, EC Opara - Digestive diseases and …, 2005 - Springer
It has been proposed that tissue damage induced by nonsteroidal anti-inflammatory drugs is related to increased tissue free radical production with antioxidant depletion. We have …
Number of citations: 35 link.springer.com
XY Liang, Q Gao, NP Gong, LP Tang… - World Journal of …, 2008 - ncbi.nlm.nih.gov
… than that of the esomeprazole magnesium positive control group (… group and the esomeprazole magnesium positive control … , 3 patients in the esomeprazole magnesium group withdrew …
Number of citations: 11 www.ncbi.nlm.nih.gov
MB Sostek, JG Fort, L Estborn… - Current medical research …, 2011 - Taylor & Francis
… -release (IR) esomeprazole magnesium 20 mg has been … In phase III trials, naproxen/esomeprazole magnesium has … data, naproxen/esomeprazole magnesium recently received …
Number of citations: 32 www.tandfonline.com
TJ Johnson, DD Hedge - American journal of health-system …, 2002 - academic.oup.com
… rate of 94.1% and 89.9% for esomeprazole magnesium 40 and 20 mg, respectively, versus … Esomeprazole magnesium 20 mg did not perform as robustly as esomeprazole magnesium …
Number of citations: 60 academic.oup.com
XF Zhong, G Zhou, SM Xu, XM Li, Y Xu… - Clinical …, 2022 - Wiley Online Library
… However, the bioequivalence and dietary effects of esomeprazole magnesium for delayed-… investigate the PK parameters of esomeprazole magnesium in the Chinese population and …
Number of citations: 1 accp1.onlinelibrary.wiley.com
AS Saad, NS Ismail, NS Gaber, ES Elzanfaly - RSC advances, 2023 - pubs.rsc.org
… Herein, a novel ion-selective electrode using esomeprazole magnesium trihydrate as an ion-… A membrane containing 20% esomeprazole magnesium trihydrate, 36% carbon, and 44% o…
Number of citations: 6 pubs.rsc.org
BSS Kiran, S Raja - Oriental Journal of Chemistry, 2018 - pdfs.semanticscholar.org
… magnesium content in Esomeprazole-Magnesium by using atomic … of magnesium in Esomeprazole-Magnesium were found to be … content in Esomeprazole-Magnesium bulk sample …
Number of citations: 2 pdfs.semanticscholar.org
ZZ Liu, Q Ren, YN Zhou, HM Yang - World journal of clinical cases, 2020 - ncbi.nlm.nih.gov
… Core Tip: The pharmacokinetic characteristics and bioequivalence of two types of single oral dose esomeprazole magnesium (Eso) enteric-coated capsules were assessed. The 90%CI …
Number of citations: 13 www.ncbi.nlm.nih.gov
J Jin, C Huang, C Zhu, W Feng, A He… - Clinical …, 2023 - Wiley Online Library
… Recently, a local pharmaceutical company produced esomeprazole magnesium enteric-coated … preparations of esomeprazole magnesium enteric capsules have similar safety profile. …
Number of citations: 3 accp1.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.